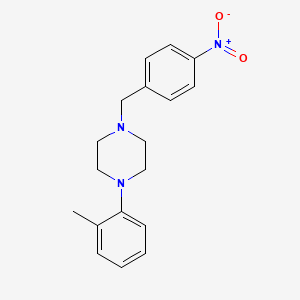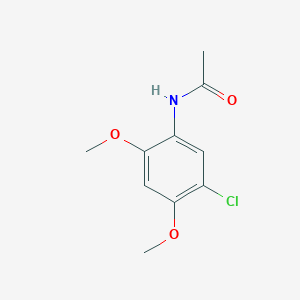
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as NPA, is a chemical compound that has been extensively studied for its scientific research applications. NPA is a potent inhibitor of protein kinase C (PKC) and has been shown to have potential therapeutic effects in various disease models.
Mécanisme D'action
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide is a potent inhibitor of PKC, which is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide binds to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to improve cognitive function in Alzheimer's disease models and reduce blood glucose levels in diabetic models. Additionally, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have anti-inflammatory and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its potent inhibitory effect on PKC, which allows for the investigation of PKC signaling pathways. However, one of the limitations of using 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses.
Orientations Futures
There are several future directions for research on 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. One area of research could be the development of more potent and selective PKC inhibitors based on the structure of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. Another area of research could be the investigation of the potential therapeutic effects of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in other disease models, such as Parkinson's disease and multiple sclerosis. Additionally, the potential toxicity of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide could be further investigated to determine safe dosages for therapeutic use. Overall, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has shown great potential as a therapeutic agent and warrants further investigation in various disease models.
Méthodes De Synthèse
The synthesis of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-nitrophenol with 3-pyridinemethanol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. The overall yield of the synthesis process is approximately 50%.
Applications De Recherche Scientifique
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its scientific research applications. It has been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and diabetes. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory and neuroprotective properties.
Propriétés
IUPAC Name |
2-(2-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-4-3-7-15-8-11)10-21-13-6-2-1-5-12(13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQPJRWGFXKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)



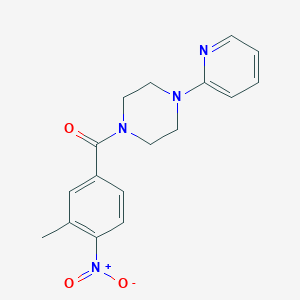

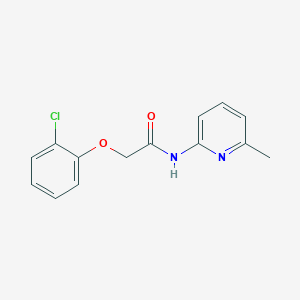
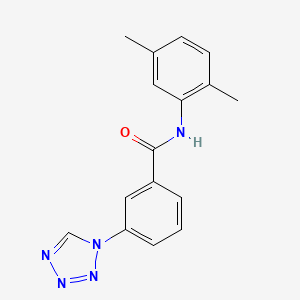
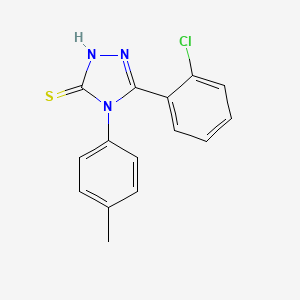
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
